molecular formula C11H20BrNO3 B1345014 tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 857906-94-6

tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No. B1345014
M. Wt: 294.19 g/mol
InChI Key: UTFPBVQWEAFHRD-MRVPVSSYSA-N
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Description

The compound tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chiral molecule that is likely to be used as an intermediate in the synthesis of various biologically active compounds or as a chiral auxiliary in asymmetric synthesis. While the specific compound is not directly mentioned in the provided papers, related structures and their synthesis are discussed, which can provide insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including protection of functional groups, esterification, and the introduction of chiral centers. For example, the synthesis of a related oxazolidine derivative, (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate, was achieved from L-cystine through a six-step process with an overall yield of 41% . Another related compound, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, was synthesized from L-cystine in a three-step process with an overall yield of 54% . These studies demonstrate the complexity and multi-step nature of synthesizing such chiral compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, mass spectrometry, and X-ray crystallography. For instance, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single-crystal X-ray diffraction analysis . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single-crystal XRD data . These techniques are crucial for confirming the stereochemistry and overall molecular structure of chiral compounds.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes various transformations that are essential for the synthesis of complex molecules. For example, the hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate to form formyl products is a key step in the synthesis of homochiral amino acid derivatives . Additionally, the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate involved a palladium-catalyzed Suzuki reaction, highlighting the use of cross-coupling reactions in the synthesis of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate revealed a monoclinic space group with specific unit cell parameters, which can affect the compound's solubility and stability . The antibacterial activities of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives were evaluated, showing that the introduction of certain functional groups can enhance biological activity .

Scientific Research Applications

  • Scientific Field: Organic Synthesis

    • Application Summary : This compound is used as a building block or intermediate in the synthesis of other organic compounds .
  • Scientific Field: Biological Evaluation

    • Application Summary : Derivatives of N-Boc piperazine, such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1) and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2), serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
    • Methods of Application : These derived compounds have shown a wide spectrum of biological activities such as the antibacterial , antifungal , anticancer , antiparasitic antihistamine and antidepressive activities .
    • Results or Outcomes : The results of these biological evaluations would depend on the specific biological activity being evaluated, the experimental conditions, and the specific derivative of N-Boc piperazine being tested .
  • Scientific Field: Phase-Transfer Catalysis

    • Application Summary : Tetrabutylammonium bromide (TBAB) has gained significant attention as an efficient metal-free homogeneous phase-transfer catalyst . A catalytic amount of TBAB is sufficient to catalyze various alkylation, oxidation, reduction, and esterification processes .
    • Methods of Application : It is also employed as an efficient co-catalyst for numerous coupling reactions . It has also acted as an efficient zwitterionic solvent in many organic transformations under molten conditions .
    • Results or Outcomes : The outcome of using TBAB in phase-transfer catalysis would be the efficient synthesis of various biologically promising heterocyclic scaffolds .
  • Scientific Field: Pharmaceutical Lyophilization

    • Application Summary : The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years .
    • Methods of Application : Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
    • Results or Outcomes : The outcome of using tert-butyl alcohol in pharmaceutical lyophilization would be improved drug formulation characteristics .
  • Scientific Field: Chemical Synthesis

    • Application Summary : This compound is often used as a reagent in the synthesis of other chemicals .
    • Methods of Application : The specific methods of application would depend on the target compound being synthesized. Generally, it would be used in a reaction with other organic compounds under specific conditions of temperature, pressure, and solvent, as determined by the synthetic chemist .
    • Results or Outcomes : The outcome of using this compound in chemical synthesis would be the production of the target compound. The yield, purity, and other characteristics of the product would depend on the specific reaction conditions and the other reactants used .
  • Scientific Field: Drug Development

    • Application Summary : Compounds like this can be used in the development of new drugs .
    • Methods of Application : This would involve using the compound as a building block in the synthesis of potential drug molecules. The specific methods would depend on the target drug molecule and the overall drug development process .
    • Results or Outcomes : The outcome would be the development of new drug molecules that could potentially be used to treat various diseases .

properties

IUPAC Name

tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFPBVQWEAFHRD-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CBr)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)CBr)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

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